

A Spectroscopic Comparison of Boc-D-Leucinol and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Leucinol*

Cat. No.: *B012834*

[Get Quote](#)

In the landscape of drug discovery and peptide synthesis, a thorough understanding of the structural and physicochemical properties of chiral building blocks is paramount. This guide provides a detailed spectroscopic comparison of **Boc-D-Leucinol** and two of its key derivatives: Boc-D-Leucinal and Boc-D-Leucinic acid (more commonly known as Boc-D-Leucine). The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers researchers and scientists a valuable resource for characterization and quality control.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Boc-D-Leucinol**, Boc-D-Leucinal, and Boc-D-Leucinic acid. It is important to note that the spectroscopic data for the D-enantiomers presented here are identical to their L-enantiomer counterparts, with the exception of the sign of the specific rotation.

Table 1: ^1H NMR Spectroscopic Data

Compound	Proton Assignment	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Coupling Constant (J) in Hz
Boc-D-Leucinol	H-1 (CH_2)	~3.55, ~3.45	m	-
H-2 (CH)	~3.75	m	-	
H-3 (CH_2)	~1.20	m	-	
H-4 (CH)	~1.65	m	-	
H-5, H-5' (2 x CH_3)	~0.90	d	~6.5	
NH	~4.95	br s	-	
Boc (9H)	~1.45	s	-	
Boc-D-Leucinal	H-1 (CHO)	~9.60	s	-
H-2 (CH)	~4.15	m	-	
H-3 (CH_2)	~1.70, ~1.50	m	-	
H-4 (CH)	~1.85	m	-	
H-5, H-5' (2 x CH_3)	~0.95	d	~6.5	
NH	~5.10	d	~8.0	
Boc (9H)	~1.46	s	-	
Boc-D-Leucinic Acid	H-2 (α -CH)	~4.30	dd	8.9, 4.6
NH	~5.02	d	8.9	
H-3 (CH_2)	~1.70	m	-	
H-4 (CH)	~1.60	m	-	
H-5, H-5' (2 x CH_3)	~0.95	d	~6.8	

Boc (9H)	~1.46	s	-
COOH	~10.5	br s	-

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Carbon Assignment	Chemical Shift (δ) in CDCl_3 (ppm)
Boc-D-Leucinol	C-1 (CH_2)	~66.0
C-2 (CH)	~52.0	
C-3 (CH_2)	~42.0	
C-4 (CH)	~25.0	
C-5, C-5' (2 x CH_3)	~23.0, ~22.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~80.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~28.5	
Boc ($\text{C}=\text{O}$)	~156.0	
Boc-D-Leucinal	C-1 (CHO)	~203.0
C-2 (CH)	~60.0	
C-3 (CH_2)	~39.0	
C-4 (CH)	~25.0	
C-5, C-5' (2 x CH_3)	~23.0, ~22.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~80.5	
Boc ($\text{C}(\text{CH}_3)_3$)	~28.3	
Boc ($\text{C}=\text{O}$)	~155.5	
Boc-D-Leucinic Acid	C-1 (COOH)	~177.0
C-2 (α -C)	~53.0	
C-3 (β -C)	~41.5	
C-4 (γ -C)	~25.0	
C-5, C-5' (δ -C)	~22.5, ~22.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~80.0	
Boc ($\text{C}(\text{CH}_3)_3$)	~28.3	

Boc (C=O)	~155.5
-----------	--------

Table 3: IR Spectroscopic Data

Compound	Functional Group	Characteristic Absorption Bands (cm ⁻¹)
Boc-D-Leucinol	O-H stretch (alcohol)	~3400 (broad)
N-H stretch (carbamate)	~3350	
C-H stretch (alkyl)	~2960-2870	
C=O stretch (carbamate)	~1690	
N-H bend	~1520	
C-O stretch (alcohol)	~1050	
Boc-D-Leucinal	N-H stretch (carbamate)	~3350
C-H stretch (alkyl)	~2960-2870	
C-H stretch (aldehyde)	~2820, ~2720	
C=O stretch (aldehyde)	~1725	
C=O stretch (carbamate)	~1695	
N-H bend	~1515	
Boc-D-Leucinic Acid	O-H stretch (carboxylic acid)	~3300-2500 (very broad)
N-H stretch (carbamate)	~3350	
C-H stretch (alkyl)	~2960-2870	
C=O stretch (carboxylic acid)	~1740	
C=O stretch (carbamate)	~1690	
N-H bend	~1510	

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] ⁺ (m/z)	Key Fragmentation Ions (m/z)
Boc-D-Leucinol	C ₁₁ H ₂₃ NO ₃	217.31	218.17	162.1 (M- C ₄ H ₉ O) ⁺ , 118.1 (M-Boc+H) ⁺ , 100.1 (Boc) ⁺
Boc-D-Leucinal	C ₁₁ H ₂₁ NO ₃	215.29	216.15	159.1 (M- C ₄ H ₉ O) ⁺ , 116.1 (M-Boc+H) ⁺ , 100.1 (Boc) ⁺
Boc-D-Leucinic Acid	C ₁₁ H ₂₁ NO ₄	231.29	232.15	176.1 (M- C ₄ H ₉ O) ⁺ , 132.1 (M-Boc+H) ⁺ , 100.1 (Boc) ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the sample (**Boc-D-Leucinol** or its derivative).
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer.

- Lock the field frequency using the deuterium signal from the solvent.
- Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and determine the multiplicities of the signals.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal.
- If the sample is a solid, apply pressure using the instrument's clamp to ensure good contact with the crystal.

Data Acquisition:

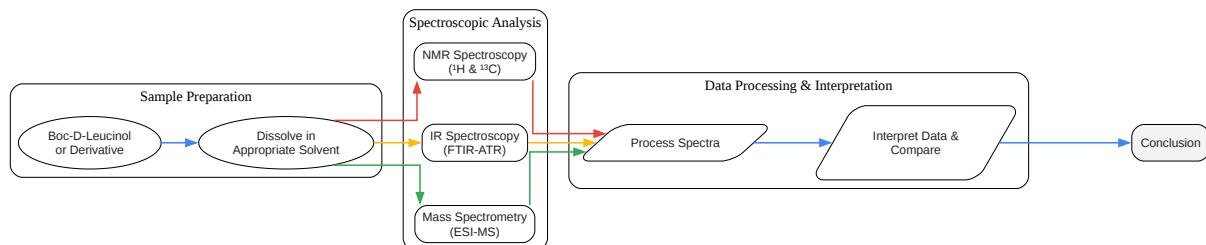
- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance

spectrum.

- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):


- Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.
- A small amount of an acid (e.g., formic acid, 0.1%) is often added to the solution to promote protonation and the formation of $[\text{M}+\text{H}]^+$ ions.

Data Acquisition:

- Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Acquire the mass spectrum in positive ion mode.
- For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., the $[\text{M}+\text{H}]^+$ ion) and subject it to collision-induced dissociation (CID) to generate fragment ions.

Experimental Workflow

The general workflow for the spectroscopic analysis of **Boc-D-Leucinol** and its derivatives is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Boc-D-Leucinol** and its derivatives.

- To cite this document: BenchChem. [A Spectroscopic Comparison of Boc-D-Leucinol and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b012834#spectroscopic-comparison-of-boc-d-leucinol-and-its-derivatives\]](https://www.benchchem.com/product/b012834#spectroscopic-comparison-of-boc-d-leucinol-and-its-derivatives)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com